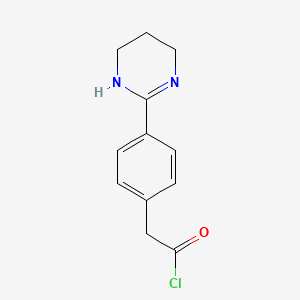
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride is an organic compound with the molecular formula C12H13ClN2O It is a derivative of acetyl chloride, featuring a phenyl ring substituted with a tetrahydropyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride typically involves the reaction of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
C12H13N2O2+SOCl2→C12H13ClN2O+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols and Amines: Formed by reduction.
科学的研究の応用
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Used in the synthesis of functional materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the acyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. The tetrahydropyrimidinyl group may also interact with biological targets, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid: The precursor to the acyl chloride derivative.
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzoic acid: A structurally similar compound with a benzoic acid moiety.
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)ethylamine: A derivative with an amine group instead of an acyl chloride.
Uniqueness
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride is unique due to the presence of both an acyl chloride group and a tetrahydropyrimidinyl group
特性
IUPAC Name |
2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11(16)8-9-2-4-10(5-3-9)12-14-6-1-7-15-12/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQSCCSJXIWKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














